molecular formula C₄₃H₇₁N₉O₁₂ B612581 148274-82-2 CAS No. 148274-82-2

148274-82-2

カタログ番号 B612581
CAS番号: 148274-82-2
分子量: 906.08
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OVA G4 peptide is a variant of the agonist ovalbumin peptide SIINFEKL (OVA) (257-264). SIINFEKL is routinely used to stimulate ovalbumin-specific T cells and to test new vaccine adjuvants can form a stable hydrogel.

科学的研究の応用

Role in Gastric Cancer Cell Proliferation

miR-148a, associated with the CAS number 148274-82-2, plays a significant role in gastric cancer cell proliferation. Research by Guo et al. (2011) found that miR-148a knockdown inhibited proliferation in gastric cancer cell lines, while its overexpression promoted cell proliferation and cell cycle progression. This was linked to the downregulation of p27, a key inhibitor of the cell cycle. The study observed an inverse correlation between miR-148a and p27 expression in tumor samples, suggesting miR-148a's downregulation might antagonize cell proliferation in gastric cancer (Guo et al., 2011).

Implications in Pancreatic Cancer Prognosis

In pancreatic cancer, miR-148a has prognostic implications. A study by Schultz et al. (2012) identified miR-148a as part of a panel of microRNAs predicting overall survival in patients with pancreatic cancer. High expression of miR-148a was associated with longer survival times, suggesting its potential as a biomarker and therapeutic target in pancreatic cancer treatment (Schultz et al., 2012).

Suppression of Tumor Metastasis

In another study focusing on gastric cancer, Zheng et al. (2011) demonstrated that miR-148a functions as a tumor metastasis suppressor. Overexpression of miR-148a in gastric cancer cells inhibited cell migration and invasion both in vitro and in vivo, suggesting its role in preventing cancer progression and metastasis (Zheng et al., 2011).

Role in Colorectal Cancer

miR-148b, closely related to miR-148a, has been studied in colorectal cancer. Song et al. (2012) found that miR-148b was significantly downregulated in colorectal cancer tissues and cell lines. Its overexpression inhibited cell proliferation and suppressed tumorigenicity, identifying it as a potential tumor suppressor and therapeutic target in colorectal cancer (Song et al., 2012).

Contribution to Cervical Cancer Research

In cervical cancer research, Mou et al. (2016) reported that miR-148b, when overexpressed, induced G1/S-phase cell cycle arrest and apoptosis in a caspase-3-dependent manner. This suggests miR-148b's role as a protective agent against cervical cancer and its potential as a therapeutic intervention (Mou et al., 2016).

Inhibition of EMT in Hepatoma Cells

miR-148a has been shown to suppress epithelial–mesenchymal transition (EMT) and metastasis in hepatoma cells. Zhang et al. (2014) found that restoring miR-148a expression repressed migration and pulmonary metastasis, suggesting its importance in mitigating liver cancer progression (Zhang et al., 2014).

特性

CAS番号

148274-82-2

製品名

148274-82-2

分子式

C₄₃H₇₁N₉O₁₂

分子量

906.08

配列

One Letter Code: SIIGFEKL

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。